(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Catalog No.
S8207566
CAS No.
M.F
C17H27N3O2
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin...

Product Name

(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

IUPAC Name

benzyl (3S)-3-[2-aminoethyl(propan-2-yl)amino]pyrrolidine-1-carboxylate

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C17H27N3O2/c1-14(2)20(11-9-18)16-8-10-19(12-16)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3/t16-/m0/s1

InChI Key

XKKYZZYNKUJDJE-INIZCTEOSA-N

SMILES

CC(C)N(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)N(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)N(CCN)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, often referred to as a derivative of pyrrolidine, is a compound characterized by its unique structure that includes a pyrrolidine ring substituted with an amino group and a carboxylic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological systems. Its structure can be represented as follows:

  • Pyrrolidine Ring: A five-membered ring containing nitrogen.
  • Amino Group: Contributing to its basicity and potential interactions with biological targets.
  • Carboxylic Acid: Imparts acidic properties and can participate in various
Typical for amino acids and esters. These include:

  • Esterification: Reaction of the carboxylic acid group with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Hydrolysis: The benzyl ester can undergo hydrolysis under acidic or basic conditions, regenerating the carboxylic acid and benzyl alcohol.

These reactions are essential for modifying the compound for specific applications in drug development or synthesis of related compounds.

Research into the biological activity of (S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester indicates potential interactions with various biological targets:

  • Neurotransmitter Receptors: The compound may exhibit activity at neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition: It could serve as an inhibitor for specific enzymes involved in metabolic pathways, providing therapeutic benefits in conditions like hypertension or diabetes.

Studies utilizing quantitative structure-activity relationship (QSAR) models have suggested that modifications to the structure can enhance its efficacy against specific biological targets .

The synthesis of (S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves several steps:

  • Synthesis of Pyrrolidine Derivative: Starting from commercially available pyrrolidine, functional groups are introduced via alkylation or acylation methods.
  • Formation of Amino Group: The introduction of an amino group can be achieved through reductive amination or direct amination processes.
  • Esterification: The carboxylic acid is converted to the benzyl ester using benzyl alcohol and a coupling agent such as DCC (dicyclohexylcarbodiimide).
  • Chiral Resolution: If necessary, chiral resolution techniques may be employed to isolate the desired (S) enantiomer.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has several potential applications:

  • Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting neurological disorders or metabolic diseases.
  • Research Tool: Useful in studying receptor interactions and enzyme kinetics due to its structural properties.

Its unique combination of functional groups allows for diverse modifications, enhancing its utility in medicinal chemistry.

Interaction studies using techniques such as molecular docking and binding assays have shown that this compound can effectively bind to certain receptors and enzymes, influencing their activity. These studies help elucidate the mechanisms by which the compound exerts its biological effects.

  • Molecular Docking Studies: Computational simulations suggest favorable binding conformations with target proteins.
  • Binding Affinity Assays: Experimental data indicate significant binding affinity compared to other known ligands, supporting its potential as a therapeutic agent .

Several compounds share structural similarities with (S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1. 2-Amino-5-methylpyrrolidineContains an amino group on a pyrrolidine ringLacks the carboxylic acid moiety
2. Benzyl-L-glutamateAmino acid derivative with a benzyl esterMore complex side chain structure
3. L-proline benzyl esterSimilar backbone but different stereochemistryProline's unique cyclic structure

These compounds differ primarily in their functional groups and stereochemistry, which significantly influence their biological activities and potential applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

305.21032711 g/mol

Monoisotopic Mass

305.21032711 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types